5-Iodopyrimidine-2,4-diamine
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Overview
Description
5-Iodopyrimidine-2,4-diamine is a heterocyclic organic compound with the molecular formula C4H5IN4. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The presence of iodine at the 5th position and amino groups at the 2nd and 4th positions makes this compound unique and valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Iodopyrimidine-2,4-diamine can be synthesized through several methods. One common approach involves the reaction of 5-iodopyrimidine with ammonia, resulting in the formation of this compound . Another method includes chemical reduction or hydrogenation reactions to achieve the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 5-Iodopyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are used under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
5-Iodopyrimidine-2,4-diamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-iodopyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, influencing their activity and leading to various biological effects . For example, pyrimidine-based compounds are known to inhibit enzymes like cyclooxygenase (COX), reducing the production of inflammatory mediators .
Comparison with Similar Compounds
2,4-Diaminopyrimidine: Similar in structure but lacks the iodine atom at the 5th position.
5-Iodopyrimidine: Contains the iodine atom but lacks the amino groups at the 2nd and 4th positions.
Uniqueness: 5-Iodopyrimidine-2,4-diamine’s unique combination of iodine and amino groups makes it distinct from other pyrimidine derivatives.
Properties
IUPAC Name |
5-iodopyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQHTXXLHUXGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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